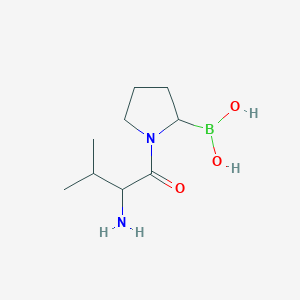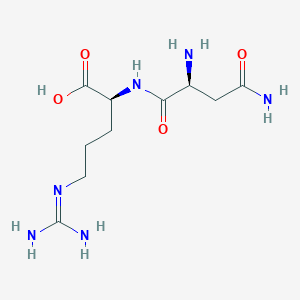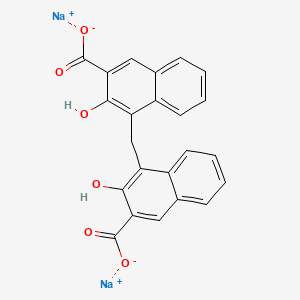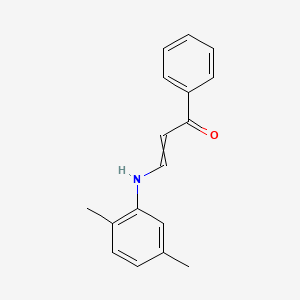![molecular formula C22H19N5OS B11932461 3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QCA276 is a novel and potent inhibitor of bromodomain and extra-terminal (BET) proteins. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs) to degrade BET proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. QCA276 has shown significant potential in cancer therapy due to its ability to inhibit BET proteins with high potency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of QCA276 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
- Formation of the thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine core.
- Introduction of the benzyl and methyl groups.
- Addition of the ethynyl group to the pyrazolyl moiety.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide for the cycloaddition reactions.
Industrial Production Methods
Industrial production of QCA276 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
QCA276 undergoes various chemical reactions, including:
Oxidation: QCA276 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on QCA276.
Substitution: Substitution reactions can introduce new functional groups to the QCA276 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of QCA276 with modified functional groups, which can be used for further research and development.
科学的研究の応用
QCA276 has a wide range of scientific research applications, including:
Chemistry: QCA276 is used as a building block for the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: QCA276 is used to study the role of BET proteins in gene regulation and epigenetics.
Medicine: QCA276 has shown potential in cancer therapy by inhibiting BET proteins, which are involved in the progression of various cancers.
Industry: QCA276 is used in the development of new therapeutic agents and drug delivery systems.
作用機序
QCA276 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the regulation of gene expression, leading to the degradation of BET proteins. The molecular targets of QCA276 include BRD2, BRD3, and BRD4 proteins. The pathway involved in its mechanism of action includes the recruitment of E3 ubiquitin ligase, which tags the BET proteins for proteasome-mediated degradation.
類似化合物との比較
Similar Compounds
QCA570: Another potent BET inhibitor used in PROTACs.
JQ-1: A well-known BET inhibitor with similar applications.
I-BET762: A BET inhibitor that has advanced into clinical development.
Uniqueness of QCA276
QCA276 is unique due to its high potency and specificity in inhibiting BET proteins. It has an IC50 value of 10 nanomolar and a Ki value of 2.3 nanomolar, making it one of the most effective BET inhibitors available. Its ability to form PROTACs and degrade BET proteins sets it apart from other similar compounds.
特性
分子式 |
C22H19N5OS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
5-benzyl-13-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C22H19N5OS/c1-15-24-25-21-14-28-13-19-18(10-16-6-4-3-5-7-16)20(29-22(19)27(15)21)9-8-17-11-23-26(2)12-17/h3-7,11-12H,10,13-14H2,1-2H3 |
InChIキー |
RPBWYZZANXCAJX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)


![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
